molecular formula C8H13N3O2 B2376868 ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate CAS No. 1249354-09-3

ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate

Cat. No. B2376868
CAS RN: 1249354-09-3
M. Wt: 183.211
InChI Key: XZWYTSIHYNHIIB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The InChI code for ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate is 1S/C8H13N3O2/c1-4-13-8(12)6-7(9)11(3)5(2)10-6/h4,9H2,1-3H3 . The molecular weight is 183.21 .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate is a solid substance . It is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Imidazole-containing compounds, such as ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate, have been used in the synthesis and modification of novel compounds for drug discovery and medicinal chemistry. They have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

Antibacterial Applications

Imidazole derivatives show different biological activities, including antibacterial properties . This makes them valuable in the development of new antibacterial drugs.

Antitumor Applications

Imidazole derivatives also exhibit antitumor activities . This suggests potential applications in cancer treatment and the development of new anticancer drugs.

Antidiabetic Applications

Imidazole derivatives have been reported to show antidiabetic activities . This opens up possibilities for their use in the treatment of diabetes.

Synthesis of Substituted Imidazoles

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate, with its unique structural motif, can be utilized in these synthesis methods .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, with the hazard statements P301 + P312 + P330 . It should be stored in a non-combustible solid storage class .

Mechanism of Action

Result of Action

The molecular and cellular effects of ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions.

Action Environment

The action, efficacy, and stability of ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate could be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is active.

properties

IUPAC Name

ethyl 5-amino-1,2-dimethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)6-7(9)11(3)5(2)10-6/h4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYTSIHYNHIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate

CAS RN

1249354-09-3
Record name ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate
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